molecular formula C6H15ClN2O B1429958 N-methyl-4-(methylamino)butanamide hydrochloride CAS No. 1121527-44-3

N-methyl-4-(methylamino)butanamide hydrochloride

Cat. No.: B1429958
CAS No.: 1121527-44-3
M. Wt: 166.65 g/mol
InChI Key: MOWJCCMTOONXKZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆): Peaks at δ 1.72–1.91 ppm (m, 4H, CH₂), 2.95 ppm (s, 3H, N–CH₃), 3.33–3.57 ppm (m, 2H, NH–CH₂), and 8.08–8.56 ppm (broad, 1H, NH).
  • ¹³C NMR : Signals at δ 22.8 (CH₃), 42.3 (N–CH₂), 60.3 (C=O), and 172.2 ppm (amide carbonyl).

Infrared (IR) Spectroscopy

Strong absorption bands at:

  • 3285–3336 cm⁻¹ (N–H stretch, amine and amide).
  • 1660–1690 cm⁻¹ (C=O stretch, amide).
  • 2220 cm⁻¹ (C–N stretch).

Mass Spectrometry

  • HRMS (ESI+) : m/z 130.11 [M – Cl]⁺ (calculated for C₆H₁₄N₂O).
  • Chloride ion (³⁵Cl) confirmed via isotopic pattern.

Computational Chemistry Studies

Density functional theory (DFT) simulations predict the following:

  • Optimized Geometry : The molecule adopts an extended conformation to minimize steric clashes between methyl groups.
  • Charge Distribution : Positive charge localizes on the protonated amine, while the amide oxygen carries partial negative charge.
  • HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.

Table 2: DFT-Derived Bond Lengths

Bond Length (Å)
C=O (amide) 1.23
N–H (amine) 1.02
C–N (backbone) 1.45

Tautomerism and Conformational Dynamics

Tautomerism

The compound exists predominantly in the amide form due to resonance stabilization of the carbonyl group. Protonation of the amine precludes tautomerization to an enol configuration.

Conformational Dynamics

  • Rotational Barriers : ~8 kJ/mol for C–N bond rotation in the amide group.
  • Solvent Effects : Water stabilizes the zwitterionic form via hydrogen bonding, reducing conformational flexibility.

Table 3: Dominant Conformers

Conformer Relative Energy (kJ/mol)
Extended 0.0
Folded 12.4

Properties

IUPAC Name

N-methyl-4-(methylamino)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-7-5-3-4-6(9)8-2;/h7H,3-5H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWJCCMTOONXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(methylamino)butanamide hydrochloride typically involves the reaction of N-methyl-4-(methylamino)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to achieve a high-quality product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(methylamino)butanamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

N-methyl-4-(methylamino)butanamide hydrochloride has diverse applications across several domains:

Chemistry

  • Used as a reagent in organic synthesis.
  • Serves as a building block for more complex molecules.

Biology

  • Investigated in studies related to enzyme inhibition and protein interactions.
  • Explores its role in modulating biological pathways.

Medicine

  • Potential therapeutic agent in drug development.
  • Investigated for its anti-cancer and anti-inflammatory properties.

Industry

  • Utilized in the production of pharmaceuticals and fine chemicals.

Pharmacological Applications

The pharmacological effects of this compound suggest several therapeutic uses:

  • Anti-Cancer Therapy : Its ability to inhibit MMP9 indicates potential for developing therapies aimed at preventing metastasis.
  • Anti-Inflammatory Agents : Modulation of inflammatory pathways suggests applications in treating inflammatory diseases.

Cancer Research

A study demonstrated that the inhibition of MMP9 by this compound resulted in decreased migratory potential of cancer cells in vitro, suggesting its utility as a therapeutic agent to reduce metastasis.

Inflammation Models

In models of airway inflammation, reduced MMP9 activity correlated with enhanced cytokine secretion, indicating the compound's role in modulating inflammatory responses.

Mechanism of Action

The mechanism of action of N-methyl-4-(methylamino)butanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between N-methyl-4-(methylamino)butanamide hydrochloride and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features Applications/Research Use Source
N-methyl-4-(methylamino)butanamide HCl C₆H₁₄N₂O·HCl ~180.65* Amide, methylamino, hydrochloride Linear chain; high water solubility Pharmaceutical intermediate, ligand synthesis Inferred
N-[2-(1H-indol-3-yl)ethyl]-4-(methylamino)butanamide HCl C₁₅H₂₂N₃O·HCl 295.84 Amide, indole, methylamino, hydrochloride Indole moiety enhances lipophilicity Neuroscience research (serotonergic analogs)
4-(Dimethylamino)butanoic acid HCl C₆H₁₄NO₂·HCl 167.46 Carboxylic acid, dimethylamino, hydrochloride Acidic group; pH-dependent solubility Drug delivery, polymer synthesis
Methyl 1-(methylamino)cyclobutanecarboxylate HCl C₇H₁₂NO₂·HCl 193.66 Ester, cyclobutane, methylamino, hydrochloride Conformational rigidity; moderate solubility Synthetic intermediate for APIs

*Calculated based on molecular formula.

Structural and Functional Analysis

  • Amide vs. Carboxylic Acid/Ester Groups: The amide group in N-methyl-4-(methylamino)butanamide HCl confers greater hydrolytic stability compared to esters (e.g., methyl 1-(methylamino)cyclobutanecarboxylate HCl) or carboxylic acids (e.g., 4-(dimethylamino)butanoic acid HCl). This stability may extend its half-life in biological systems .
  • The cyclobutane ring in the cyclobutanecarboxylate analog introduces steric constraints, which could affect binding to biological targets .
  • Hydrochloride Salt : All compounds are hydrochloride salts, improving aqueous solubility and bioavailability. This is critical for pharmaceutical applications, as seen in phenylephrine hydrochloride () and sertraline hydrochloride ().

Biological Activity

N-methyl-4-(methylamino)butanamide hydrochloride, also known as 4-(methylamino)butanamide hydrochloride, is a synthetic compound with significant biological activity. This article explores its chemical properties, mechanisms of action, pharmacological effects, and potential therapeutic applications based on various research studies.

  • Molecular Formula : C₆H₁₅ClN₂O
  • Molecular Weight : 166.65 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in water

This compound features an amide functional group, which is crucial for its biological activity. It is synthesized through the reaction of N-methyl-4-(methylamino)butanoic acid with hydrochloric acid under controlled conditions to maximize purity and yield.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The compound has been shown to influence various biological pathways, including:

  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes, modulating their activity and impacting metabolic processes.
  • Receptor Interaction : The compound interacts with receptor sites, affecting signal transduction pathways that are critical in various physiological responses.

The compound's mechanism involves both covalent and non-covalent interactions that can alter enzyme conformation or inhibit receptor activation.

Enzyme Interactions

Research indicates that this compound can modulate the activity of matrix metalloproteinases (MMPs), particularly MMP9, which plays a crucial role in tumorigenesis and inflammation. Studies have demonstrated that this compound can inhibit MMP9 activity, thereby influencing cancer cell migration and invasion .

Case Studies

  • Cancer Research : A study demonstrated that the inhibition of MMP9 by this compound resulted in decreased migratory potential of cancer cells in vitro. This suggests its potential as a therapeutic agent in cancer treatment by reducing metastasis .
  • Inflammation Models : In models of airway inflammation, the reduction of MMP9 activity was associated with enhanced cytokine secretion, indicating that this compound may also play a role in modulating inflammatory responses .

Pharmacological Applications

The pharmacological effects of this compound make it a candidate for several therapeutic applications:

  • Anti-Cancer Therapy : Due to its ability to inhibit MMP9, there is potential for this compound in developing anti-cancer therapies aimed at preventing metastasis.
  • Anti-Inflammatory Agents : Its role in modulating inflammatory pathways suggests possible applications in treating inflammatory diseases.

Comparative Analysis

The following table summarizes the comparison between this compound and related compounds:

Compound NameMolecular FormulaUnique Features
N-methyl-4-(methylamino)butanoic acidC₆H₁₃N₂O₂Contains a carboxylic acid functional group
N-methyl-4-(methylamino)butanamineC₆H₁₅N₂Lacks the amide functional group
4-(Methylamino)butanoic acid hydrochlorideC₄H₉ClN₂O₂Simpler structure with fewer carbon atoms

This compound stands out due to its specific structure that allows for versatile interactions with biological targets, enhancing its utility in both research and industrial applications.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing N-methyl-4-(methylamino)butanamide hydrochloride with high purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or amidation reactions. For example, intermediates like methyl 4-aminobutyrate hydrochloride (structurally analogous) can undergo methylation using methylamine under controlled pH (7–9) and temperature (40–60°C) to minimize side reactions. Purification via recrystallization in ethanol or methanol is critical to achieve >99% purity. Impurity profiles should be monitored using HPLC with UV detection at 220–270 nm .
  • Key Parameters :

ParameterOptimal Range
Reaction pH7–9
Temperature40–60°C
SolventEthanol/Methanol
Purification MethodRecrystallization

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0) is widely used. Validate specificity via forced degradation studies (acid/base hydrolysis, oxidation) to confirm no co-elution with degradation products. Linearity (R² > 0.999) across 50–150% of the target concentration and recovery rates (98–102%) should be established .
  • Example Chromatographic Conditions :

ColumnMobile PhaseFlow RateDetection Wavelength
C1865:35 Acetonitrile:0.1% H₃PO₄1.0 mL/min273 nm

Q. What stability-indicating assays are suitable for studying hydrolytic degradation of this compound?

  • Methodological Answer : Accelerated stability studies in aqueous buffers (pH 1–9) at 40–60°C for 14–30 days can identify degradation pathways. Use LC-MS to characterize degradation products (e.g., free amine or ester hydrolysis byproducts). For photostability, expose samples to UV light (ICH Q1B guidelines) and monitor changes via spectrophotometry .

Advanced Research Questions

Q. How can computational modeling predict the solubility and bioavailability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations estimate logP (partition coefficient) and polar surface area to predict solubility. Molecular dynamics simulations in simulated intestinal fluid (e.g., FaSSIF) model dissolution behavior. Validate predictions experimentally via shake-flask solubility tests across pH 1.2–7.4 .
  • Computational Data :

PropertyPredicted Value
logP1.2–1.8
Polar Surface Area60–70 Ų
Hydrogen Bond Donors2

Q. What strategies resolve discrepancies in reported impurity profiles of this compound?

  • Methodological Answer : Cross-validate impurity identification using orthogonal techniques (e.g., HPLC-DAD vs. LC-MS). Synthesize suspected impurities (e.g., des-methyl analogs or hydrolyzed byproducts) as reference standards. For example, butanamide-related impurities (e.g., N-acetyl derivatives) can be synthesized via acetylation of the primary amine and characterized via NMR .
  • Common Impurities :

ImpuritySource
Des-methyl analogIncomplete methylation
Hydrolyzed esterAcidic/basic conditions

Q. How does chirality impact the pharmacological activity of this compound?

  • Methodological Answer : Chiral HPLC (e.g., Chiralpak® AD-H column) or capillary electrophoresis resolves enantiomers. Compare in vitro activity (e.g., receptor binding assays) of isolated enantiomers. For example, the (R)-enantiomer may exhibit higher potency due to steric compatibility with target receptors, as seen in analogous compounds like sertraline .

Q. What advanced spectroscopic techniques elucidate hydrogen-bonding interactions in the crystal lattice of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction identifies hydrogen-bonding networks (e.g., N–H···Cl interactions). Solid-state NMR (¹³C CP/MAS) confirms molecular packing. Computational lattice energy calculations (e.g., PIXEL method) quantify interaction strengths .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer : Systematically test solubility in solvents (e.g., water, DMSO, ethanol) under controlled temperature (25°C ± 0.5°C) using gravimetric or UV-Vis methods. Discrepancies may arise from polymorphic forms; characterize solid-state variations via PXRD or DSC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.